4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine
Description
Properties
IUPAC Name |
4-methyl-1-(4-nitrophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-10-6-8-13(9-7-10)19(17,18)12-4-2-11(3-5-12)14(15)16/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPYGZSGASXYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322832 | |
| Record name | 4-methyl-1-(4-nitrophenyl)sulfonylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200825 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321970-52-9 | |
| Record name | 4-methyl-1-(4-nitrophenyl)sulfonylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with a strong nucleophile like sodium methoxide can lead to the replacement of the sulfonyl group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 4-Methyl-1-(4-aminophenyl)sulfonylpiperidine .
Scientific Research Applications
The compound exhibits a range of biological activities, primarily due to its ability to interact with specific enzymes and receptors. Key areas of interest include:
- Enzyme Inhibition : 4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine has been studied for its potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acid epoxides. Inhibiting sEH can lead to anti-inflammatory effects and pain relief, making it a candidate for treating conditions like chronic pain and inflammation .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been linked to the induction of apoptosis in cancer cells, which is crucial for developing new cancer therapies. For instance, related compounds have shown selective toxicity towards various cancer cell lines while sparing normal cells .
Therapeutic Applications
The therapeutic applications of this compound are promising:
- Pain Management : Due to its role as an sEH inhibitor and COX-2 inhibitor, this compound could be developed into a therapeutic agent for managing chronic pain conditions such as arthritis or neuropathic pain .
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for further development in cancer therapies. Studies have indicated that compounds with similar structures exhibit significant anticancer activity against various cell lines .
Case Studies and Research Findings
Several studies provide insights into the efficacy and safety profile of this compound:
| Study Focus | Findings |
|---|---|
| Antimicrobial Evaluation | Compounds similar to this one have shown significant antimicrobial properties against pathogens like Staphylococcus aureus . |
| Anticancer Mechanism | Induction of apoptosis was observed in treated cancer cells, with increased caspase activity indicating effective cancer cell death . |
| Safety Profile | Toxicity studies revealed no acute toxicity at doses up to 2000 mg/kg in animal models, suggesting a favorable safety profile for further development . |
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The sulfonyl group can also influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Sulfonyl vs. Sulfinyl Derivatives
Replacing the sulfonyl group (-SO₂-) in 4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine with a sulfinyl group (-SO-) significantly alters reactivity and stability. For example, 1-[(4-Nitrophenyl)sulfinyl]piperidine (6p) is synthesized using 4-nitrobenzenesulfinyl chloride and piperidine, yielding 56% as a yellow solid . The lower yield compared to the sulfonyl analog (87%) suggests sulfinyl intermediates are less stable under reaction conditions.
Substituent Effects on Piperidine and Aromatic Rings
- 4-Fluorophenylpiperidine Derivatives: Compounds like 4-(4-fluorophenyl)piperidine () replace the nitro group with fluorine.
- Methoxyphenyl-Sulfonylpiperidine Analogs : 2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide () introduces a methoxy group and acetamide moiety. The methoxy group increases solubility via hydrogen bonding, while the acetamide extends molecular interactions (e.g., kinase inhibition) .
Positional Isomerism of Nitro Groups
In nitrophenyl-sulfonylpiperazine derivatives (e.g., 3-(4-sulfonylpiperazin-1-yl)-4-nitroaniline, ), the nitro group’s position (para vs. meta) influences electronic properties and bioactivity. Para-substitution maximizes resonance stabilization, enhancing electrophilicity and binding to targets like bacterial enzymes .
Physicochemical and Spectroscopic Comparisons
Biological Activity
4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its anti-cancer and anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonyl chlorides and nitro-substituted aromatic compounds. The process is characterized by:
- Reagents : Piperidine, sulfonyl chloride (e.g., p-toluenesulfonyl chloride), and 4-nitrophenyl derivatives.
- Conditions : The reaction is usually conducted under solvent conditions that facilitate nucleophilic attack on the sulfonyl chloride.
- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Anti-Cancer Activity
Several studies have investigated the anti-cancer properties of this compound. Notably, it has shown significant activity in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, leading to programmed cell death .
- Cell Lines Tested : Research has demonstrated cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells. For instance, a study reported that treatment with this compound resulted in a significant increase in early and late apoptosis rates compared to control groups .
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels from existing ones, is a critical process in tumor growth. The compound has been evaluated for its anti-angiogenic properties:
- In Vivo Studies : In chick chorioallantoic membrane (CAM) assays, this compound demonstrated the ability to inhibit blood vessel formation significantly. This suggests its potential as an anti-cancer agent by limiting tumor blood supply .
Anti-Inflammatory Properties
In addition to its anti-cancer effects, this compound has shown promise in reducing inflammation:
- Mechanisms : It may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is crucial for treating conditions characterized by chronic inflammation .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HCT-116 Cells : A detailed investigation revealed that this compound induced G1 phase cell cycle arrest and promoted apoptosis through modulation of apoptotic gene expressions such as BAX and Bcl-2 .
- CAM Model Study : In vivo experiments using the CAM model demonstrated that the compound significantly reduced angiogenesis compared to untreated controls, showcasing its potential therapeutic benefits in oncology .
Data Table
Q & A
How can researchers optimize the synthesis of 4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine to improve yield and purity?
Category: Advanced
Answer:
Optimization requires a combination of solvent selection, catalyst use, and statistical experimental design. For sulfonylation reactions, dimethylformamide (DMF) or dichloromethane (DCM) are preferred solvents due to their ability to stabilize intermediates. Triethylamine is commonly used as a catalyst to neutralize HCl byproducts during sulfonamide bond formation . To systematically improve yield, employ Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, to identify critical parameters (e.g., temperature, stoichiometry, reaction time). For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) enhances purity.
What spectroscopic techniques are recommended for characterizing the sulfonylpiperidine moiety?
Category: Basic
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the piperidine ring (δ ~1.5–3.0 ppm for methyl and ring protons) and sulfonyl group (characteristic deshielding of adjacent protons) .
- FT-IR : Strong S=O stretching vibrations at ~1350 cm⁻¹ and 1150 cm⁻¹ confirm sulfonamide formation .
- Mass Spectrometry (HRMS) : Exact mass analysis validates molecular formula (e.g., [M+H]+ ion for C₁₂H₁₅N₂O₄S).
- X-ray Crystallography : Resolves spatial arrangement of the 4-nitrophenyl and piperidine groups, critical for structure-activity relationship (SAR) studies .
How does the 4-nitrophenylsulfonyl group influence biological target interactions compared to other substituents?
Category: Advanced
Answer:
The 4-nitrophenylsulfonyl group enhances electron-withdrawing effects, increasing electrophilicity and influencing binding to enzymes or receptors. Comparative studies with analogs (e.g., 4-methoxyphenylsulfonyl derivatives) show that the nitro group improves binding affinity to sulfonamide-sensitive targets like carbonic anhydrase or tyrosine kinases . However, it may reduce metabolic stability due to susceptibility to nitroreductases. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes, while in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) validate these effects .
How should researchers address contradictions in reported biological activities of sulfonylpiperidine derivatives?
Category: Advanced
Answer:
Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. To resolve these:
- Structural Reanalysis : Verify compound identity via NMR and HRMS to exclude impurities .
- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines). For example, discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility .
- Meta-Analysis : Use systematic reviews to compare data across studies, adjusting for variables like solvent (DMSO vs. aqueous) or concentration ranges .
What computational methods aid in elucidating reaction mechanisms for sulfonylation steps?
Category: Advanced
Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates in sulfonylation reactions. For instance, the nucleophilic attack of piperidine on 4-nitrophenylsulfonyl chloride can be visualized via intrinsic reaction coordinate (IRC) analysis . Machine learning tools (e.g., reaction pathway prediction algorithms) accelerate mechanistic exploration by identifying plausible intermediates from experimental data .
What methodologies assess the hydrolytic stability of the sulfonamide bond under physiological conditions?
Category: Basic
Answer:
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1.2 for gastric fluid; pH 7.4 for plasma) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm) or LC-MS over 24–72 hours .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. The sulfonamide bond in 4-nitrophenyl derivatives typically shows moderate stability (t₁/₂ ~12–48 hours in plasma) .
- Mass Spectrometry Fragmentation : Identify hydrolysis products (e.g., free piperidine and 4-nitrobenzenesulfonic acid) to confirm cleavage sites .
How can researchers design SAR studies for sulfonylpiperidine analogs with improved selectivity?
Category: Advanced
Answer:
- Scaffold Modification : Synthesize analogs with substituents at the piperidine nitrogen (e.g., methyl, benzyl) or sulfonyl para-position (e.g., chloro, methoxy). Compare IC₅₀ values across targets .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity data. This identifies regions where bulk or polarity enhances selectivity .
- Off-Target Screening : Perform broad-panel assays (e.g., kinase profiling) to identify selectivity cliffs. For example, replacing nitro with cyano may reduce off-target kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
